Sodium 5-fluoro-2-nitrophenolate
Description
Sodium 5-fluoro-2-nitrophenolate (C₆H₂FNO₃Na) is a sodium salt derived from 5-fluoro-2-nitrophenol, characterized by a phenolic ring substituted with a fluorine atom at the 5-position and a nitro group at the 2-position. The sodium salt enhances water solubility compared to the parent phenol, making it advantageous for applications in organic synthesis, pharmaceuticals, or materials science. The electron-withdrawing nitro and fluorine groups reduce the compound’s basicity (compared to unsubstituted sodium phenolate) and stabilize the phenolate ion through resonance and inductive effects .
Properties
Molecular Formula |
C6H3FNNaO3 |
|---|---|
Molecular Weight |
179.08 g/mol |
IUPAC Name |
sodium;5-fluoro-2-nitrophenolate |
InChI |
InChI=1S/C6H4FNO3.Na/c7-4-1-2-5(8(10)11)6(9)3-4;/h1-3,9H;/q;+1/p-1 |
InChI Key |
LICGURHJSQKYAB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-fluoro-2-nitrophenolate typically involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate. This intermediate is then converted into 2-fluoro-4-nitrophenol through acid neutralization . The process is relatively straightforward and can be carried out with or without a catalyst.
Industrial Production Methods: For industrial production, the method involves the reaction of 2,4-difluoronitrobenzene as a raw material. The reaction is carried out under controlled conditions to ensure high yield and purity. The process is designed to be environmentally friendly, avoiding the use of hazardous nitrite and ester compounds .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-fluoro-2-nitrophenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically convert the nitro group to an amino group, forming 5-fluoro-2-aminophenolate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 5-fluoro-2-aminophenolate.
Substitution: Formation of various substituted phenolates depending on the nucleophile used
Scientific Research Applications
Sodium 5-fluoro-2-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Acts as a biostimulant in plant growth, enhancing yield and stress resistance.
Industry: Used in the treatment of high-salt and high-nitrogen wastewater, aiding in biological denitrification processes
Mechanism of Action
The mechanism of action of Sodium 5-fluoro-2-nitrophenolate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound affects cation channels (Ca2+, K+, and Na+) by inhibiting the activity of the enzyme tyrosine phosphatase.
Pathways Involved: It influences the efficiency of the photosynthetic apparatus, growth, and development in plants, leading to improved biomass accumulation and yield parameters.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Phenolate (C₆H₅ONa)
Sodium phenolate, a simpler aromatic sodium salt, lacks the nitro and fluorine substituents. The absence of electron-withdrawing groups makes it more basic (pKa ~10) and less stable under acidic conditions compared to Sodium 5-fluoro-2-nitrophenolate. Sodium phenolate is widely used in industrial processes, such as resin production and as a precursor in organic synthesis. However, its unsubstituted aromatic ring limits its utility in reactions requiring regioselective functionalization .
5-Fluoro-2-nitrobenzoic Acid (C₇H₄FNO₄)
This compound shares the 5-fluoro-2-nitro substitution pattern but replaces the phenolic hydroxyl group with a carboxylic acid. The carboxylic acid group increases acidity (pKa ~1–2) and reduces water solubility in its protonated form. It serves as an intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals.
Methyl 5-fluoro-2-nitrobenzoate (C₈H₆FNO₄)
The ester derivative of 5-fluoro-2-nitrobenzoic acid, this compound is less polar and more lipophilic due to the methyl ester group. It is typically used as a protected intermediate in organic synthesis, where controlled hydrolysis can regenerate the carboxylic acid. Its reactivity contrasts with this compound, which participates directly in nucleophilic aromatic substitution or coupling reactions .
5-Fluorouracil (C₄H₃FN₂O₂)
Although structurally distinct (a fluorinated pyrimidine), 5-fluorouracil provides context for fluorine’s role in bioactive compounds. The fluorine atom enhances metabolic stability and mimics hydrogen in enzyme binding, a property that could analogously influence this compound’s interactions in biological systems. However, 5-fluorouracil is incorporated into RNA, whereas this compound’s aromatic structure suggests different reactivity .
Research Findings and Functional Insights
- Electron-Withdrawing Effects: The nitro group directs electrophilic substitution to the para position, while fluorine’s inductive effect stabilizes the phenolate ion, enhancing solubility and reactivity in polar media .
- Biological Relevance: Fluorinated aromatic compounds like 5-fluorouracil demonstrate metabolic incorporation into biomolecules, but this compound’s lack of a pyrimidine backbone likely limits analogous bioactivity .
- Synthetic Utility: Sodium phenolate derivatives with electron-withdrawing groups are preferred in SNAr reactions; this compound’s dual substituents may enable regioselective functionalization in drug synthesis .
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